molecular formula C11H12O4 B12221493 2-((4-Methoxybenzoyloxy)methyl)oxirane

2-((4-Methoxybenzoyloxy)methyl)oxirane

Cat. No.: B12221493
M. Wt: 208.21 g/mol
InChI Key: UHCJWFWQAJFHBA-UHFFFAOYSA-N
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Description

Significance of Oxiranes as Versatile Intermediates in Organic Synthesis

The utility of oxiranes as synthetic intermediates stems from their ability to react with a broad spectrum of nucleophiles, leading to the formation of various functionalized compounds. wikipedia.orgrsc.org The ring-opening of epoxides can be achieved with a diverse range of nucleophiles such as alcohols, water, amines, thiols, and halides. wikipedia.org This reactivity allows for the introduction of two new functional groups with defined stereochemistry, making epoxides powerful building blocks in synthetic strategies. numberanalytics.comresearchgate.net The products of these reactions, typically 1,2-difunctionalized compounds, are themselves valuable precursors for further chemical transformations. libretexts.org Epoxides have been instrumental in the total synthesis of numerous complex natural products, demonstrating their critical role in modern organic synthesis. nih.gov

Overview of Epoxide Ring Strain and Its Influence on Reactivity

The high reactivity of epoxides is a direct consequence of the significant ring strain inherent in their three-membered ring structure. wikipedia.orgyoutube.com The bond angles in an oxirane ring are approximately 60°, a substantial deviation from the ideal tetrahedral bond angle of 109.5° for sp³-hybridized carbon atoms. masterorganicchemistry.com This angular distortion, along with torsional strain from the eclipsed hydrogens, results in a high-energy molecule eager to undergo reactions that relieve this strain. youtube.commasterorganicchemistry.com The strain energy of the parent compound, oxirane (ethylene oxide), is estimated to be around 27.3 kcal/mol. masterorganicchemistry.com This stored energy lowers the activation barrier for ring-opening reactions, making epoxides much more susceptible to nucleophilic attack than their acyclic ether counterparts. masterorganicchemistry.comucalgary.ca

The reactivity of the epoxide ring can be influenced by the nature and position of substituents on the ring. nih.gov Electron-withdrawing or -donating groups can affect the electrophilicity of the ring carbons and the stability of any potential carbocationic intermediates in acid-catalyzed ring-opening reactions. nih.gov

Historical Context of Functionalized Oxiranes in Complex Molecule Construction

The use of functionalized oxiranes in organic synthesis has a rich history, evolving from simple epoxidation reactions to highly sophisticated and stereoselective transformations. The development of methods for the enantioselective epoxidation of alkenes, such as the Sharpless-Katsuki epoxidation, was a landmark achievement that provided access to chiral epoxides, which are invaluable building blocks for the synthesis of optically active complex molecules. numberanalytics.comacs.org

Historically, the reaction of an epoxide with a heteroaromatic π-nucleophile was first utilized in 1963 for the synthesis of the antibiotic Indolmycin. nih.gov Over the decades, the repertoire of reactions involving functionalized epoxides has expanded dramatically. Vinyl epoxides, for instance, have emerged as important synthetic precursors due to the conjugated reactivity of the epoxide and the double bond. acs.org The ability to introduce a variety of functional groups onto the oxirane ring has allowed chemists to design and execute elegant and efficient syntheses of a vast number of complex natural products and medicinally important compounds. rsc.orgnih.gov The systematic study of functionalized oxiranes continues to be an active area of research, with new methods and applications being developed to address the challenges of modern organic synthesis. acs.orgdocksci.com

Chemical Compound Data

The following tables provide available data for "2-((4-Methoxybenzoyloxy)methyl)oxirane" and related compounds for comparative purposes.

Table 1: Properties of 2-((4-Methoxybenzoyloxy)methyl)oxirane and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-((4-Methoxybenzoyloxy)methyl)oxiraneC₁₁H₁₂O₄208.2183385-61-7
Oxiran-2-ylmethyl 4-methylbenzenesulfonateC₁₀H₁₂O₄S228.26113826-06-5
2-[(4-Methoxyphenoxy)methyl]oxiraneC₁₀H₁₂O₃180.202211-94-1
2-[(2-Methoxyphenoxy)methyl]oxiraneC₁₀H₁₂O₃180.202210-74-4

Table 2: Synthesis-Related Information

Reaction TypeReactantsCatalyst/ReagentGeneral Conditions
Glycidyl (B131873) Ester SynthesisCarboxylic acid, EpichlorohydrinTertiary amine or Quaternary ammonium (B1175870) salt80-110°C, followed by dehydrohalogenation with alkali metal hydroxide (B78521)
EpoxidationAlkenePeroxyacid (e.g., m-CPBA)Varies depending on substrate and peroxyacid
Halohydrin Formation & CyclizationAlkene, Halogen, WaterFollowed by a baseTwo-step process

Table 3: Reactivity Profile - Typical Reactions of Epoxides

Reaction TypeNucleophile/ReagentConditionsProduct Type
Basic Ring-OpeningStrong nucleophiles (e.g., HO⁻, RO⁻, R-MgX, LiAlH₄)Basic1,2-disubstituted alcohol (attack at less substituted carbon)
Acidic Ring-OpeningWeak nucleophiles (e.g., H₂O, ROH)Acidic (e.g., H₃O⁺)1,2-disubstituted alcohol (attack at more substituted carbon for tertiary epoxides)
Reaction with AminesPrimary or secondary amines-β-amino alcohol
HydrolysisWaterAcidic or basic1,2-diol

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

oxiran-2-ylmethyl 4-methoxybenzoate

InChI

InChI=1S/C11H12O4/c1-13-9-4-2-8(3-5-9)11(12)15-7-10-6-14-10/h2-5,10H,6-7H2,1H3

InChI Key

UHCJWFWQAJFHBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2CO2

Origin of Product

United States

Synthetic Methodologies for 2 4 Methoxybenzoyloxy Methyl Oxirane

Direct Epoxidation Routes to 2-((4-Methoxybenzoyloxy)methyl)oxirane

Direct epoxidation involves the oxidation of the double bond in a suitable precursor, typically allyl 4-methoxybenzoate (B1229959), to form the desired oxirane ring.

The reaction of alkenes with peroxy acids to yield epoxides, known as the Prilezhaev reaction, is a widely utilized synthetic transformation. wikipedia.org For the synthesis of 2-((4-Methoxybenzoyloxy)methyl)oxirane, this involves the treatment of allyl 4-methoxybenzoate with a peroxy acid. Among the various peroxy acids, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed due to its commercial availability, stability, and good solubility in many organic solvents. wikipedia.org

The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step. wikipedia.orgmasterorganicchemistry.com This syn-addition results in the formation of two new carbon-oxygen bonds on the same face of the original alkene plane, ensuring a stereospecific outcome where the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com The reaction is typically carried out in inert solvents like dichloromethane (B109758) or chloroform (B151607) at controlled temperatures. wikipedia.org The primary byproduct of this reaction is the corresponding carboxylic acid, in this case, meta-chlorobenzoic acid. wikipedia.orgmasterorganicchemistry.com

Other peroxy acids, such as peracetic acid and perbenzoic acid, can also be used for this transformation. masterorganicchemistry.com The reactivity of the peroxy acid is generally enhanced by the presence of electron-withdrawing groups on the benzoic acid ring. masterorganicchemistry.com

Table 1: Comparison of Peroxy Acids for Epoxidation

Peroxy AcidAbbreviationTypical SolventsKey Characteristics
meta-Chloroperoxybenzoic acidm-CPBADichloromethane, ChloroformHigh stability, good solubility, widely used. wikipedia.org
Peracetic acidPAAAcetic acid, Ethyl acetateMore reactive than perbenzoic acid, can be used in situ.
Perbenzoic acidPBABenzene (B151609), ChloroformParent compound for substituted peroxybenzoic acids.
Trifluoroperacetic acidTFPAADichloromethaneHighly reactive, suitable for less reactive alkenes.

For the synthesis of chiral analogs of 2-((4-Methoxybenzoyloxy)methyl)oxirane, catalytic asymmetric epoxidation methods are of paramount importance. The Sharpless-Katsuki asymmetric epoxidation is a powerful and reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. libretexts.orgyoutube.com While the direct substrate for the target compound is an allylic ester, this methodology is crucial for producing chiral precursors.

The synthesis of an enantiomerically pure analog would typically involve the asymmetric epoxidation of allyl alcohol to produce a chiral glycidol (B123203). This reaction utilizes a catalytic amount of a titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and a stoichiometric oxidant, usually tert-butyl hydroperoxide (t-BuOOH). libretexts.orgyoutube.com The choice of the DET enantiomer, either (+)-DET or (-)-DET, dictates the stereochemistry of the resulting epoxide with high predictability. youtube.com

The resulting chiral glycidol can then be esterified with 4-methoxybenzoyl chloride or a related derivative to yield the desired chiral 2-((4-Methoxybenzoyloxy)methyl)oxirane. This two-step sequence allows for the production of highly enantiomerically enriched products. researchgate.net The reliability and high enantioselectivity (>90% ee) of the Sharpless epoxidation make it a cornerstone of asymmetric synthesis. jrchen-group.comewha.ac.kr

Table 2: Key Components of Sharpless Asymmetric Epoxidation

ComponentRoleCommon Examples
CatalystLewis acid, coordinates with ligand and substrateTitanium (IV) isopropoxide [Ti(OiPr)₄] youtube.com
Chiral LigandControls the enantioselectivity of the reactionDiethyl tartrate (DET), Diisopropyl tartrate (DIPT) youtube.comyoutube.com
OxidantProvides the oxygen atom for the epoxidetert-Butyl hydroperoxide (t-BuOOH), Cumene hydroperoxide ewha.ac.kryoutube.com
SubstrateMust be an allylic alcoholAllyl alcohol, Crotyl alcohol, Cinnamyl alcohol youtube.comewha.ac.kr

Indirect Synthetic Approaches via Precursor Functionalization

Indirect routes to 2-((4-Methoxybenzoyloxy)methyl)oxirane involve the formation of an intermediate that is subsequently cyclized to form the oxirane ring.

A classic and effective method for synthesizing epoxides is through the intramolecular cyclization of a halohydrin. youtube.comyoutube.com For the target molecule, this process would begin with the formation of a halohydrin from allyl 4-methoxybenzoate. This is achieved by reacting the alkene with a halogen (e.g., bromine or chlorine) in the presence of water. khanacademy.orgyoutube.com The reaction proceeds via a halonium ion intermediate, which is then attacked by water in a regioselective manner. youtube.com

The resulting halohydrin is then treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to induce an intramolecular SN2 reaction. youtube.comyoutube.com The hydroxyl group is deprotonated by the base to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bearing the halogen and displacing it to form the epoxide ring. youtube.comyoutube.com This method offers a reliable alternative to direct epoxidation.

A related approach involves the reaction of 4-methoxybenzoic acid with epichlorohydrin. In this case, the carboxylate acts as a nucleophile to open the epoxide ring of epichlorohydrin, forming a chlorohydrin ester. Subsequent treatment with a base promotes intramolecular cyclization to yield the desired glycidyl (B131873) ester. researchgate.netchalmers.se

This strategy often employs readily available starting materials and involves a sequence of nucleophilic substitution and cyclization. A common route to glycidyl ethers and esters involves the reaction of a nucleophile with epichlorohydrin. chalmers.sechemicalbook.com In the context of synthesizing 2-((4-Methoxybenzoyloxy)methyl)oxirane, sodium 4-methoxybenzoate can be used as the nucleophile.

The reaction between sodium 4-methoxybenzoate and epichlorohydrin, often facilitated by a phase-transfer catalyst in a solvent-free system or in a suitable solvent, leads to the formation of the glycidyl ester. chalmers.se The mechanism can be viewed as a nucleophilic attack of the carboxylate on the terminal carbon of the oxirane ring, leading to ring-opening, followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride to reform the epoxide ring. Alternatively, the carboxylate can directly displace the chloride, followed by base-promoted cyclization of the resulting intermediate.

Optimization of Reaction Parameters for Enhanced Yield and Stereocontrol

The efficiency and selectivity of the synthesis of 2-((4-Methoxybenzoyloxy)methyl)oxirane can be significantly influenced by various reaction parameters.

For peroxy acid-mediated epoxidations , the choice of solvent is crucial; chlorinated solvents are common, but the reaction rate and stability of the peroxy acid can be solvent-dependent. nih.gov The reaction temperature is also a key parameter to control, as higher temperatures can lead to side reactions or decomposition of the product.

For the halohydrin route , the choice of base and reaction conditions for the cyclization step is critical to maximize the yield of the epoxide and minimize side reactions. A strong, non-nucleophilic base is often preferred to deprotonate the hydroxyl group without competing in other reactions. The temperature and reaction time must be carefully controlled to ensure complete cyclization while avoiding degradation of the epoxide product. orgsyn.org

In nucleophilic displacement reactions involving epichlorohydrin, the use of a phase-transfer catalyst can significantly improve the reaction rate and yield, especially in biphasic or solvent-free systems. chalmers.se The nature of the catalyst, the reaction temperature, and the stoichiometry of the reactants are all important parameters to optimize for an efficient synthesis.

Reactivity Profiles and Transformation Pathways of 2 4 Methoxybenzoyloxy Methyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The core reactivity of 2-((4-Methoxybenzoyloxy)methyl)oxirane involves the cleavage of one of the carbon-oxygen bonds of the epoxide ring upon attack by a nucleophile. The regioselectivity of this attack—that is, whether the nucleophile adds to the substituted (C2) or unsubstituted (C3) carbon of the oxirane—is highly dependent on the reaction conditions. The presence of the bulky 4-methoxybenzoyloxy group exerts significant steric hindrance at the C2 position.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is first protonated by a protic acid or coordinates with a Lewis acid, which activates the ring toward nucleophilic attack. nih.govorganic-chemistry.org This activation makes the epoxide a better electrophile and facilitates the ring-opening process even with weak nucleophiles. The mechanism of acid-catalyzed ring-opening has characteristics of both SN1 and SN2 reactions. organic-chemistry.org

In the presence of protic acids (e.g., H₂SO₄, HCl), the reaction is initiated by the protonation of the epoxide oxygen, creating a good leaving group (a hydroxyl group). The nucleophile then attacks one of the two electrophilic carbons of the oxirane ring. For unsymmetrical epoxides like 2-((4-Methoxybenzoyloxy)methyl)oxirane, the attack generally occurs at the more substituted carbon (C2). This preference is attributed to the development of a partial positive charge on this carbon in the transition state, which is stabilized by the adjacent oxygen atom of the ester group. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon is chiral and resulting in products with a trans relationship between the nucleophile and the newly formed hydroxyl group. organic-chemistry.orgnih.gov

For example, the hydrolysis of the epoxide in dilute aqueous acid would yield 1-(4-methoxybenzoyloxy)propane-2,3-diol.

Catalyst TypeNucleophilePredicted Major ProductRegioselectivity
Protic Acid (e.g., H₂SO₄)H₂O1-(4-Methoxybenzoyloxy)propane-2,3-diolAttack at C2 (more substituted)
Protic Acid (e.g., HCl)Cl⁻1-Chloro-3-(4-methoxybenzoyloxy)propan-2-olAttack at C2 (more substituted)

Lewis acids (e.g., BF₃·Et₂O, TiCl₄, SnCl₄, Cu(OTf)₂) function as catalysts by coordinating to the oxygen atom of the oxirane ring. organic-chemistry.org This coordination polarizes the C-O bonds, enhancing the electrophilicity of the ring carbons and making the oxygen a better leaving group. nih.gov Similar to protic acid catalysis, the nucleophilic attack in Lewis acid-mediated reactions of unsymmetrical epoxides typically favors the more substituted carbon atom. nih.gov This regioselectivity is driven by electronic effects that stabilize the partial carbocation character that develops at the more substituted position during the ring-opening transition state.

Base-Catalyzed Ring Opening

In contrast to acid-catalyzed reactions, the ring-opening of epoxides under basic or neutral conditions with strong nucleophiles proceeds via a classic SN2 mechanism. nih.gov The nucleophile directly attacks one of the epoxide carbons, and there is no prior activation of the oxygen atom. Consequently, the regioselectivity is governed primarily by steric factors.

For 2-((4-Methoxybenzoyloxy)methyl)oxirane, the C3 carbon is a methylene (B1212753) group (-CH₂-), which is significantly less sterically hindered than the C2 carbon, which is attached to the bulky -(4-methoxybenzoyloxy)methyl group. Therefore, strong nucleophiles will preferentially attack the C3 carbon. This attack forces the ring to open, generating an alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product. This pathway results in the nucleophile being attached to the terminal carbon (C3) and the hydroxyl group at the C2 position.

Catalyst TypeNucleophilePredicted Major ProductRegioselectivity
Base (e.g., NaOH)OH⁻1-(4-Methoxybenzoyloxy)propane-2,3-diolAttack at C3 (less hindered)
Base (e.g., NaOMe)MeO⁻1-(4-Methoxybenzoyloxy)-3-methoxypropan-2-olAttack at C3 (less hindered)

Organometallic Reagent Mediated Ring Opening (e.g., Organocuprates)

Organometallic reagents such as Grignard reagents and organocuprates (Gilman reagents) are potent carbon nucleophiles that react readily with epoxides. chemistrysteps.com Organocuprates (R₂CuLi) are considered "soft" nucleophiles and are particularly effective for epoxide ring-opening. chem-station.comyoutube.com The reaction mechanism is SN2-like, and therefore, the attack occurs at the less sterically hindered carbon atom. chemistrysteps.comorganicchemistrytutor.com

In the reaction of 2-((4-Methoxybenzoyloxy)methyl)oxirane with a lithium dialkylcuprate, the alkyl group from the cuprate would attack the C3 carbon, leading to the formation of a new carbon-carbon bond at the terminal position. Subsequent protonation of the resulting alkoxide yields the corresponding secondary alcohol. This reaction is a valuable method for extending carbon chains. organicchemistrytutor.com

Reactivity with Diverse Nucleophiles

The strained oxirane ring of 2-((4-Methoxybenzoyloxy)methyl)oxirane allows it to react with a wide array of nucleophiles, making it a versatile synthetic intermediate. A particularly important transformation is the reaction with amines to produce β-amino alcohols, which are key structural motifs in many pharmaceuticals and biologically active compounds. gaylordchemical.commdpi.comresearchgate.net

The aminolysis of epoxides can be catalyzed by acids or proceed under neutral/basic conditions, with the choice of conditions influencing the regioselectivity as described above. researchgate.netscielo.org.mx For instance, reacting the epoxide with an amine like aniline under basic conditions would result in nucleophilic attack at the less hindered C3 position, yielding 1-anilino-3-(4-methoxybenzoyloxy)propan-2-ol. Other nucleophiles such as thiols (RSH), azides (N₃⁻), and cyanides (CN⁻) also readily open the epoxide ring to afford the corresponding functionalized products.

Table of Predicted Products with Various Nucleophiles

Nucleophile Reagent Example Condition Predicted Major Product Name
Amine Aniline (C₆H₅NH₂) Basic 1-Anilino-3-(4-methoxybenzoyloxy)propan-2-ol
Thiol Thiophenol (C₆H₅SH) Basic 1-(4-Methoxybenzoyloxy)-3-(phenylthio)propan-2-ol
Azide Sodium Azide (NaN₃) Neutral/Basic 1-Azido-3-(4-methoxybenzoyloxy)propan-2-ol
Cyanide Sodium Cyanide (NaCN) Basic 4-(4-Methoxybenzoyloxy)-3-hydroxybutanenitrile
Alcohols and Phenols (Alkoxy/Aryloxy alcohol formation)

The reaction of 2-((4-Methoxybenzoyloxy)methyl)oxirane with alcohols or phenols results in the ring-opening of the epoxide to form alkoxy or aryloxy alcohols. This reaction can be catalyzed by either acids or bases.

Under basic conditions, the alcohol is deprotonated to form a more potent alkoxide nucleophile. This nucleophile then attacks the less sterically hindered carbon of the oxirane ring in a classic SN2 reaction. libretexts.org

In an acidic medium, the oxygen atom of the epoxide is first protonated, which makes the ring more reactive towards nucleophilic attack by a neutral alcohol molecule. libretexts.org In this case, the nucleophilic attack preferentially occurs at the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.org

Table 1: Reaction with Alcohols and Phenols
NucleophileCatalystPrimary ProductReaction Type
Methanol (CH₃OH)Acid (e.g., H₂SO₄)1-(4-Methoxybenzoyloxy)-3-methoxypropan-2-olAcid-catalyzed ring-opening
Ethanol (C₂H₅OH)Base (e.g., NaOEt)1-Ethoxy-3-(4-methoxybenzoyloxy)propan-2-olBase-catalyzed ring-opening
Phenol (C₆H₅OH)Base (e.g., NaOPh)1-(4-Methoxybenzoyloxy)-3-phenoxypropan-2-olBase-catalyzed ring-opening
Amines (Aminoalcohol formation)

Amines are effective nucleophiles that readily open the epoxide ring of 2-((4-Methoxybenzoyloxy)methyl)oxirane to yield amino alcohols. researchgate.net The reaction typically proceeds without the need for a catalyst and involves the attack of the nitrogen atom on one of the epoxide carbons. Similar to other nucleophilic additions, the attack generally occurs at the less sterically hindered carbon atom.

With primary amines, the initial reaction forms a secondary amine and a secondary alcohol. This product can potentially react with a second molecule of the epoxide, especially if the epoxide is in excess, leading to a 1:2 adduct. researchgate.net Secondary amines react in a 1:1 ratio to form a tertiary amine and a secondary alcohol.

Table 2: Reaction with Amines
NucleophileReagent Ratio (Amine:Epoxide)Primary Product
Ammonia (NH₃)1:11-Amino-3-(4-methoxybenzoyloxy)propan-2-ol
Methylamine (CH₃NH₂)1:11-(4-Methoxybenzoyloxy)-3-(methylamino)propan-2-ol
Dimethylamine ((CH₃)₂NH)1:11-(Dimethylamino)-3-(4-methoxybenzoyloxy)propan-2-ol
Thiols (Mercaptoalcohol formation)

Thiols, which are sulfur analogs of alcohols, can also act as nucleophiles to open the oxirane ring, resulting in the formation of mercaptoalcohols. The corresponding thiolate anions, formed under basic conditions, are particularly potent nucleophiles for this transformation. The reaction follows an SN2 pathway, with the thiolate attacking the less substituted carbon of the epoxide. This reaction is analogous to the ring-opening with alcohols and amines. For instance, simple epoxides like 2-methyloxirane react with hydrogen sulfide or thiophenol to yield mercaptoalcohols.

Table 3: Reaction with Thiols
NucleophileConditionsPrimary Product
Hydrogen Sulfide (H₂S)Basic1-(4-Methoxybenzoyloxy)-3-mercaptopropan-2-ol
Ethanethiol (C₂H₅SH)Basic (e.g., NaSEt)1-(Ethylthio)-3-(4-methoxybenzoyloxy)propan-2-ol
Cyanides (Hydroxynitrile formation)

The reaction of epoxides with a cyanide source, such as sodium or potassium cyanide, leads to the formation of β-hydroxy nitriles through the opening of the oxirane ring. thieme-connect.de This reaction is a synthetically useful method for carbon-carbon bond formation. The cyanide anion is a strong nucleophile that attacks one of the epoxide carbons, typically the less substituted one, via an SN2 mechanism. thieme-connect.de This results in the inversion of the stereochemical configuration at the carbon center that is attacked. thieme-connect.de The initial product is an alkoxide, which is then protonated during workup to yield the final hydroxynitrile product.

Table 4: Reaction with Cyanides
ReagentSolvent/ConditionsPrimary Product
Sodium Cyanide (NaCN)Aqueous alcohol, followed by proton source4-Hydroxy-5-(4-methoxybenzoyloxy)pentanenitrile
Potassium Cyanide (KCN)Phase-transfer catalysis4-Hydroxy-5-(4-methoxybenzoyloxy)pentanenitrile
Trimethylsilyl Cyanide (TMSCN)Lewis acid catalyst4-(4-Methoxybenzoyloxy)-3-(trimethylsilyloxy)butanenitrile
Water (Diol formation)

The hydrolysis of 2-((4-Methoxybenzoyloxy)methyl)oxirane, which involves the ring-opening reaction with water, yields a vicinal diol, specifically 3-(4-methoxybenzoyloxy)propane-1,2-diol. This reaction can be performed under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the epoxide oxygen, followed by the nucleophilic attack of water. This attack occurs at the more substituted carbon atom and proceeds with backside attack, resulting in a trans-diol. libretexts.org

Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile and attacks the less sterically hindered carbon of the epoxide ring. libretexts.org This SN2 reaction also leads to the formation of a trans-1,2-diol after protonation of the resulting alkoxide. libretexts.org

Table 5: Reaction with Water
ConditionsMechanism FeatureProduct
Aqueous Acid (e.g., H₃O⁺)Protonation of epoxide oxygen, attack at more substituted carbon3-(4-Methoxybenzoyloxy)propane-1,2-diol
Aqueous Base (e.g., NaOH)Attack of OH⁻ at less substituted carbon3-(4-Methoxybenzoyloxy)propane-1,2-diol

Reactions Involving the 4-Methoxybenzoyl Ester Group

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org The 4-methoxybenzoyl ester group in 2-((4-Methoxybenzoyloxy)methyl)oxirane can undergo transesterification in the presence of an alcohol and a catalyst. These reactions can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

In a base-catalyzed transesterification, an alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide group to form a new ester. masterorganicchemistry.com

In an acid-catalyzed reaction, the carbonyl oxygen is first protonated by the acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com A neutral alcohol molecule then attacks this carbon, and after a series of proton transfer steps, the original alcohol portion is eliminated, yielding the new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. wikipedia.orgmasterorganicchemistry.com

Table 6: Transesterification Reactions
AlcoholCatalystEster ProductAlcohol Product
Methanol (CH₃OH)Acid (e.g., H₂SO₄)Methyl 4-methoxybenzoate (B1229959)Oxiran-2-ylmethanol (Glycidol)
Ethanol (C₂H₅OH)Base (e.g., NaOEt)Ethyl 4-methoxybenzoateOxiran-2-ylmethanol (Glycidol)

Hydrolysis of the Ester Moiety

The ester linkage in 2-((4-methoxybenzoyloxy)methyl)oxirane is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-methoxybenzoic acid and glycidol (B123203). This transformation can be achieved under various catalytic conditions, including enzymatic and base-catalyzed methods.

Lipases, a class of enzymes that catalyze the hydrolysis of esters, have been shown to be effective in cleaving the ester bond in related glycidyl (B131873) esters. For instance, Candida rugosa lipase can efficiently hydrolyze glycidyl esters in an aqueous environment at neutral pH. lawdata.com.twnih.gov While specific data for 2-((4-methoxybenzoyloxy)methyl)oxirane is not extensively documented, the established efficacy of lipases with structurally similar compounds suggests a high probability of successful enzymatic hydrolysis. The reaction typically proceeds under mild conditions, offering a green and selective method for de-esterification while preserving the epoxide ring.

Base-catalyzed hydrolysis, or saponification, represents a conventional chemical method for cleaving the ester group. This reaction is typically carried out using a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of a carboxylate salt and glycidol. The general mechanism for base-catalyzed ester hydrolysis proceeds via a nucleophilic acyl substitution.

Below is a representative table illustrating typical conditions for the hydrolysis of related glycidyl esters, which can be extrapolated to the target molecule.

Catalyst/ReagentSolventTemperature (°C)Product(s)Notes
Candida rugosa lipaseAqueous buffer (pH 7)Room Temperature4-Methoxybenzoic acid, GlycidolEnzymatic hydrolysis, mild conditions. lawdata.com.tw
Sodium Hydroxide (NaOH)Water/Ethanol50-70Sodium 4-methoxybenzoate, GlycidolBase-catalyzed hydrolysis (saponification).

Chemoselectivity and Regioselectivity in Multifunctional Transformations of 2-((4-Methoxybenzoyloxy)methyl)oxirane

The presence of two distinct reactive functional groups, the ester and the epoxide, in 2-((4-methoxybenzoyloxy)methyl)oxirane raises important questions of chemoselectivity and regioselectivity in its reactions with various nucleophiles. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of 2-((4-methoxybenzoyloxy)methyl)oxirane, a nucleophile could potentially attack either the carbonyl carbon of the ester or one of the carbon atoms of the epoxide ring.

Generally, "hard" nucleophiles, such as alkoxides and phenoxides, tend to favor reaction at the "harder" electrophilic center, which is the carbonyl carbon of the ester, leading to transesterification. Conversely, "soft" nucleophiles, such as thiols and certain amines, often preferentially attack the "softer" electrophilic carbons of the epoxide ring, resulting in ring-opening. However, these are general trends, and the actual outcome can be influenced by other factors like steric hindrance and the specific reaction conditions.

Regioselectivity becomes a key consideration in the ring-opening reactions of the epoxide moiety. The epoxide ring of 2-((4-methoxybenzoyloxy)methyl)oxirane is unsymmetrical, presenting two potential sites for nucleophilic attack: the terminal (less substituted) carbon and the internal (more substituted) carbon of the oxirane ring.

Under basic or neutral conditions , the ring-opening reaction typically proceeds via an SN2 mechanism. In this scenario, the nucleophile preferentially attacks the less sterically hindered terminal carbon atom. This mode of attack is favored due to lower steric hindrance, leading to the formation of a secondary alcohol. For example, the reaction with amines or thiols under basic catalysis would be expected to yield predominantly the product resulting from attack at the terminal carbon.

Under acidic conditions , the mechanism of epoxide ring-opening shifts towards an SN1-like character. The reaction is initiated by the protonation of the epoxide oxygen, which makes the epoxide a better electrophile. The positive charge is better stabilized on the more substituted carbon atom, leading to a partial positive charge on this carbon in the transition state. Consequently, the nucleophile will preferentially attack the more substituted internal carbon atom, resulting in the formation of a primary alcohol.

The table below summarizes the expected regiochemical outcomes for the ring-opening of the epoxide in 2-((4-methoxybenzoyloxy)methyl)oxirane with representative nucleophiles under different conditions.

NucleophileConditionsMajor RegioisomerProduct Structure
Amine (R-NH₂)Basic (e.g., Et₃N)Attack at terminal carbon1-(Alkylamino)-3-(4-methoxybenzoyloxy)propan-2-ol
Amine (R-NH₂)Acidic (e.g., H⁺ catalyst)Attack at internal carbon2-(Alkylamino)-3-(4-methoxybenzoyloxy)propan-1-ol
Thiol (R-SH)Basic (e.g., NaSR)Attack at terminal carbon1-(Alkylthio)-3-(4-methoxybenzoyloxy)propan-2-ol

It is important to note that while these principles of chemoselectivity and regioselectivity provide a framework for predicting the reactivity of 2-((4-methoxybenzoyloxy)methyl)oxirane, the actual product distribution can be a subject of empirical investigation and may be influenced by subtle variations in reaction parameters.

Stereochemical Aspects in the Synthesis and Reactions of 2 4 Methoxybenzoyloxy Methyl Oxirane

Enantioselective Synthesis of Chiral 2-((4-Methoxybenzoyloxy)methyl)oxirane

Producing 2-((4-methoxybenzoyloxy)methyl)oxirane as a single enantiomer is paramount for its use as a chiral building block. This is achieved through enantioselective synthesis, which employs methods that favor the formation of one enantiomer over the other. Key strategies include the development of sophisticated chiral catalysts and the use of chiral substrates to direct the stereochemical course of the reaction.

Asymmetric catalysis is a powerful tool for synthesizing optically active compounds. nih.gov The development of novel chiral catalysts that can effectively induce enantioselectivity in the formation of epoxides is a significant area of research. While direct catalytic asymmetric epoxidation to form 2-((4-methoxybenzoyloxy)methyl)oxirane is a subject of ongoing research, analogous systems demonstrate the power of this approach.

Recent advancements have introduced bis-cyclometalated iridium(III) and rhodium(III) complexes as a class of catalysts for asymmetric transformations. nih.gov These catalysts are notable because their chirality originates exclusively from a stereogenic metal center, which can lead to highly effective asymmetric induction when the substrate coordinates directly to the metal. nih.gov For instance, cationic Rh(I) complexes paired with chiral ligands like (R)-H8-BINAP have been successfully used in chemo-, regio-, and enantioselective cycloaddition reactions to create highly strained chiral molecules with excellent enantioselectivity, in some cases up to 98% enantiomeric excess (ee). nih.gov The principles of these catalytic systems, which utilize a chiral metallic environment to control the approach of reactants, are directly applicable to the enantioselective synthesis of chiral epoxides.

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

Catalyst/System Ligand/Auxiliary Metal Application Achieved Enantioselectivity (ee)
Cationic Rh(I) Complex (R)-H8-BINAP Rhodium Intermolecular cross-[2+2+2] cycloaddition Up to 98% nih.gov
Bis-cyclometalated Complex Salicylthiazoline Iridium Asymmetric photoredox chemistry Enantiopure Λ- and Δ-isomers nih.gov

An alternative to using a chiral catalyst is to use a starting material that is already chiral. In substrate-controlled synthesis, the inherent stereochemistry of the substrate directs the formation of the new stereocenter. A well-established method for preparing chiral oxiranes involves starting from readily available, optically active precursors like amino acids. orgsyn.org

This strategy can be illustrated by the synthesis of various (R)-alkyloxiranes from (S)-2-chloroalkanoic acids, which are themselves derived from natural (S)-amino acids. orgsyn.org The process involves the reduction of the chiral acid to a 2-chloroalkan-1-ol, followed by intramolecular cyclization with a base to form the epoxide ring. Crucially, this cyclization step proceeds with an inversion of configuration at the stereocenter. orgsyn.org Therefore, an (S)-precursor yields an (R)-oxirane, providing a predictable and reliable route to enantiomerically pure products. orgsyn.org This principle allows for the synthesis of a specific enantiomer of 2-((4-methoxybenzoyloxy)methyl)oxirane by selecting the appropriate chiral starting material.

Table 2: Substrate-Controlled Synthesis of Chiral Oxiranes

Chiral Starting Material (Precursor) Configuration Resulting Oxirane Product Configuration Key Transformation
(S)-Alanine derivative S (R)-Methyloxirane R Inversion of configuration orgsyn.org
(S)-Valine derivative S (R)-Isopropyloxirane R Inversion of configuration orgsyn.org

Another substrate-focused approach is kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture of the epoxide, leaving the other enantiomer unreacted and thus enriched. For example, yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has been used for the kinetic resolution of various epoxides, showing high stereoselectivity based on the substitution pattern of the substrate. wur.nl

Diastereoselective Ring-Opening Reactions

Once the chiral 2-((4-methoxybenzoyloxy)methyl)oxirane is obtained, its utility lies in its subsequent reactions, particularly the nucleophilic ring-opening of the epoxide. These reactions are often highly diastereoselective, meaning that the existing stereocenter on the oxirane ring controls the stereochemistry of the newly formed stereocenter in the product.

The ring-opening of an epoxide by a nucleophile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgmasterorganicchemistry.com A fundamental characteristic of the SN2 mechanism is that it proceeds with a "backside attack." libretexts.orgyoutube.com The nucleophile approaches the electrophilic carbon atom from the side directly opposite to the carbon-oxygen bond, which acts as the leaving group. youtube.com

This attack occurs at the same time as the C-O bond breaks in a concerted process. masterorganicchemistry.com The result is a complete inversion of the stereochemical configuration at the carbon atom that was attacked. libretexts.orgyoutube.com This predictable stereospecificity, known as Walden inversion, is a cornerstone of stereocontrolled synthesis using epoxides. masterorganicchemistry.com If the starting epoxide is enantiomerically pure, the product of the ring-opening will also be enantiomerically pure, with a new, inverted stereocenter. youtube.com The stereochemistry of the reactant directly determines the stereochemistry of the product. youtube.com

For an unsymmetrically substituted epoxide like 2-((4-methoxybenzoyloxy)methyl)oxirane, a nucleophile can attack either of the two carbon atoms of the oxirane ring. Regioselectivity describes the preference for attack at one carbon over the other. Controlling this regioselectivity is crucial for synthesizing the desired constitutional isomer.

Under basic or neutral conditions with strong nucleophiles, the SN2 attack generally occurs at the less sterically hindered carbon atom. For 2-((4-methoxybenzoyloxy)methyl)oxirane, this would be the terminal CH2 carbon. However, under acidic conditions, the epoxide oxygen is first protonated, and the reaction gains some SN1 character. In this case, the nucleophile tends to attack the more substituted carbon atom, which can better stabilize a partial positive charge.

Furthermore, catalysts can be employed to achieve high regioselectivity. For example, Lewis acids like Yttrium triflate (Y(OTf)3) have been shown to catalyze the ring-opening of similar donor-acceptor oxiranes with N-heteroaromatics, yielding products with very high regioselectivity (up to >95:5). rsc.org The choice of catalyst, solvent, and nucleophile are all critical factors in directing the regiochemical outcome of the ring-opening reaction. nsf.govnih.gov

Table 3: Factors Influencing Regioselective Ring-Opening of Epoxides

Condition Favored Site of Attack Mechanism Typical Outcome
Basic/Neutral (Strong Nucleophile) Less substituted carbon SN2 Attack at the sterically most accessible position. youtube.com
Acidic (Weak Nucleophile) More substituted carbon SN1-like Attack at the carbon that can better stabilize a positive charge.

Control of Relative and Absolute Stereochemistry in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. The use of a chiral building block like 2-((4-methoxybenzoyloxy)methyl)oxirane in such a sequence allows for the efficient construction of complex molecules with multiple stereocenters.

The control of stereochemistry in a cascade reaction initiated by the ring-opening of this epoxide is a direct consequence of the principles discussed above.

Absolute Stereochemistry: The absolute configuration of the first stereocenter in the product is determined by the absolute configuration of the starting chiral epoxide, which is established during its enantioselective synthesis (Section 4.1).

Relative Stereochemistry: The stereochemistry of the newly formed center relative to the existing one is dictated by the predictable SN2 inversion during the initial ring-opening step (Section 4.2.1).

Mechanistic Elucidation of Reactions Involving 2 4 Methoxybenzoyloxy Methyl Oxirane

Investigation of Reaction Pathways (SN1 vs. SN2 Mechanisms)

The ring-opening of the epoxide in 2-((4-Methoxybenzoyloxy)methyl)oxirane can proceed through pathways that are mechanistically related to either SN1 or SN2 reactions, with the predominant pathway being highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of an acid catalyst. chemistrysteps.compressbooks.pub The epoxide ring contains two electrophilic carbons: a secondary carbon and a primary carbon (within the methyl-ester substituent). This asymmetry is the basis for the regioselectivity observed in its reactions.

SN2 Pathway: In the presence of a strong nucleophile (e.g., alkoxides, hydroxide (B78521), cyanide) and under neutral or basic conditions, the reaction proceeds via a mechanism analogous to an SN2 reaction. pressbooks.pubyoutube.com Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom—in this case, the primary carbon. youtube.com This is a concerted process where the nucleophilic attack and the breaking of the carbon-oxygen bond occur simultaneously. masterorganicchemistry.com This pathway results in a predictable regiochemical outcome, yielding a secondary alcohol after a workup step. The stereochemistry at the site of attack is inverted, a hallmark of the SN2 mechanism. masterorganicchemistry.com

SN1-like Pathway: Under acidic conditions, the reaction mechanism shifts. The first step is the protonation of the epoxide oxygen by the acid, creating a good leaving group (a hydroxyl group). khanacademy.org This protonation activates the epoxide ring, and the subsequent C-O bonds are weakened. The transition state for the ring-opening has significant carbocationic character, which is better stabilized by the more substituted carbon atom. chemistrysteps.compressbooks.pub Consequently, even a weak nucleophile (like water or an alcohol) will preferentially attack the more substituted (secondary) carbon. chemistrysteps.comyoutube.com While this pathway has significant SN1 character due to the charge development and regioselectivity, it often proceeds with inversion of configuration, suggesting the nucleophile attacks the backside of the C-O bond as it breaks, indicating a process that is a hybrid of SN1 and SN2 characteristics. pressbooks.pub For epoxides with a primary and secondary carbon, the distinction can be subtle, but acid catalysis distinctly favors attack at the more substituted position. chemistrysteps.com

Role of Catalysis in Modulating Reaction Mechanisms

Catalysis is crucial in controlling the rate and regioselectivity of the epoxide ring-opening reaction for 2-((4-Methoxybenzoyloxy)methyl)oxirane.

Acid Catalysis : Brønsted or Lewis acids significantly accelerate the ring-opening reaction. A Brønsted acid protonates the epoxide oxygen, making it more electrophilic and a much better leaving group. khanacademy.org This lowers the activation energy for the nucleophilic attack. As described previously, this protonation promotes an SN1-like mechanism, directing the nucleophile to the more substituted secondary carbon. pressbooks.pubyoutube.com Lewis acids function similarly by coordinating to the epoxide oxygen, polarizing the C-O bonds and activating the ring toward nucleophilic attack. researchgate.net The choice of Lewis acid can influence both reactivity and selectivity.

Base Catalysis : This term typically refers to reactions using strong nucleophiles that are also bases (e.g., OH⁻, RO⁻). In this context, the "catalyst" is consumed in the initial SN2 attack and regenerated in a final proton-transfer step if a protic solvent is used. The base directly attacks the epoxide ring without prior activation, and as a result, the reaction follows the SN2 pathway, with attack occurring at the sterically less hindered primary carbon. pressbooks.pubic.ac.uk The driving force for this reaction, even with a poor leaving group like an alkoxide, is the relief of the significant ring strain (approximately 13 kcal/mol) of the three-membered epoxide ring. ic.ac.uk

The interplay between the substrate and the type of catalysis allows for the selective formation of different regioisomers. Acid catalysis leads to the formation of a primary alcohol and substitution at the secondary position, whereas base-catalyzed conditions yield a secondary alcohol with substitution at the primary position.

Transition State Analysis and Reaction Energy Profiles

The reaction pathways for the ring-opening of 2-((4-Methoxybenzoyloxy)methyl)oxirane can be visualized through reaction energy profiles and analysis of their respective transition states.

SN2 Transition State : The base-catalyzed SN2 pathway proceeds through a single, concerted transition state. ic.ac.uk In this state, the nucleophile is partially bonded to the primary carbon, while the C-O bond of the epoxide is partially broken. There is a significant degree of negative charge buildup on the oxygen atom. The geometry at the carbon undergoing attack is trigonal bipyramidal. The energy profile for this reaction shows a single maximum corresponding to this transition state. researchgate.net

SN1-like Transition State : The acid-catalyzed pathway has a more complex energy profile. After an initial pre-equilibrium step of protonation, the key transition state is reached. ic.ac.uk This transition state has a high degree of SN1 character; the C-O bond to the more substituted secondary carbon is significantly elongated, and this carbon bears a substantial partial positive charge (δ+). chemistrysteps.compressbooks.pub The stability of this carbocation-like transition state determines the regioselectivity. The energy profile would show a high-energy transition state leading to a protonated diol, which then deprotonates in a final, rapid step. researchgate.netresearchgate.net Computational studies on similar unsymmetrical epoxides confirm that under acidic conditions, the activation barrier for attack at the more substituted carbon is lower than at the less substituted one due to better stabilization of the positive charge. researchgate.net

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies provide definitive evidence for the operative mechanism in the ring-opening of 2-((4-Methoxybenzoyloxy)methyl)oxirane.

SN2 Kinetics : For the base-catalyzed pathway, the rate-limiting step is the bimolecular collision between the nucleophile and the epoxide. masterorganicchemistry.com Therefore, the reaction is expected to follow second-order kinetics, being first-order in the concentration of the epoxide and first-order in the concentration of the nucleophile. cdnsciencepub.comresearchgate.net

Rate Law: Rate = k[Epoxide][Nucleophile] Doubling the concentration of either the epoxide or the nucleophile would double the initial reaction rate. masterorganicchemistry.com

SN1 Kinetics : For the acid-catalyzed pathway, the rate-determining step is the unimolecular ring-opening of the protonated epoxide to form the carbocation-like intermediate. masterorganicchemistry.comyoutube.com The rate of this step is independent of the nucleophile's concentration, provided the nucleophile is not involved in the initial protonation equilibrium. Thus, the reaction typically exhibits first-order kinetics with respect to the epoxide concentration (and is also dependent on the acid concentration).

Rate Law: Rate = k[Protonated Epoxide] ≈ k'[Epoxide][H⁺] In this case, the reaction rate is insensitive to the concentration of the weak nucleophile but is dependent on the concentration of the substrate and the acid catalyst. youtube.com

Reaction PathwayRate LawEffect of Doubling [Epoxide]Effect of Doubling [Nucleophile]Rate-Limiting Step
SN2 (Base-Catalyzed)Rate = k[Epoxide][Nucleophile]Rate x2Rate x2Concerted attack of nucleophile on epoxide masterorganicchemistry.com
SN1 (Acid-Catalyzed)Rate = k[Epoxide]Rate x2No ChangeRing-opening of protonated epoxide masterorganicchemistry.com

Substituent Effects on Reactivity and Selectivity (e.g., Hammett Correlations)

The substituent on the benzoyl group, in this case, the para-methoxy group, has a negligible electronic effect on the reactivity of the distant epoxide ring. Its influence is best analyzed by considering a reaction that directly involves the ester functionality, such as its base-catalyzed hydrolysis. The Hammett equation, log(k/k₀) = σρ , provides a quantitative framework for this analysis. seesaa.netlibretexts.org

In this equation:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted (hydrogen) reference compound.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. Electron-donating groups (like p-OCH₃) have negative σ values, while electron-withdrawing groups (like p-NO₂) have positive σ values. researchgate.net

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects. seesaa.net

For the alkaline hydrolysis of a benzoate (B1203000) ester, the rate-determining step is the nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen. seesaa.netsemanticscholar.org This buildup of negative charge is stabilized by electron-withdrawing groups and destabilized by electron-donating groups. Therefore, the reaction has a positive ρ value. cambridge.org

The para-methoxy group on 2-((4-Methoxybenzoyloxy)methyl)oxirane is a strong electron-donating group (σₚ = -0.27). researchgate.net According to the Hammett relationship, this electron-donating substituent would destabilize the negatively charged transition state of ester hydrolysis, thus decreasing the reaction rate compared to the unsubstituted benzoate ester. libretexts.orgcambridge.org

Substituent (X) in X-C₆H₄COORHammett Constant (σₚ) researchgate.netQualitative Effect on Ester Hydrolysis RateRelative Rate (k/k₀) (Illustrative, ρ=2.5)
-NO₂+0.78Strongly Accelerates89.1
-Cl+0.23Accelerates3.76
-H0.00Reference1.00
-CH₃-0.17Retards0.37
-OCH₃-0.27Strongly Retards0.21

Computational Chemistry and Theoretical Investigations of 2 4 Methoxybenzoyloxy Methyl Oxirane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of 2-((4-Methoxybenzoyloxy)methyl)oxirane. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and find the most stable conformations. epstem.net

The process begins with building an initial model of the molecule. A conformational search is then performed to identify various low-energy spatial arrangements (conformers) of the molecule. This is particularly important for a flexible molecule like 2-((4-Methoxybenzoyloxy)methyl)oxirane, which has several rotatable bonds. Each identified conformer is then subjected to a geometry optimization calculation, typically using DFT with a suitable functional (e.g., B3LYP) and basis set, to find its minimum energy structure. epstem.netnih.gov

Table 1: Illustrative Calculated Structural Parameters for an Oxirane Derivative This table presents typical data obtained from quantum chemical calculations for a related oxirane, methyloxirane, to illustrate the type of structural information that can be derived for 2-((4-Methoxybenzoyloxy)methyl)oxirane.

ParameterBond/AngleCalculated Value (CCSD(T))
Bond LengthO1–C21.4344 Å
O1–C31.4326 Å
C2–C31.4644 Å
Bond Angle∠C2-O1-C361.53°
∠O1-C2-C359.23°
∠O1-C3-C259.23°
Source: Adapted from reference researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Activation Barriers

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. nih.gov For 2-((4-Methoxybenzoyloxy)methyl)oxirane, DFT studies can elucidate the pathways of its characteristic reactions, such as the acid- or base-catalyzed ring-opening of the epoxide.

DFT calculations allow researchers to map the potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. nih.gov The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. The energy difference between the reactants and the transition state is the activation barrier (or activation energy). nih.gov

For example, a DFT study on the epoxidation of propylene (B89431) on gold-titanium catalysts showed that the rate-determining step involves the attack of propylene on a hydroperoxy species, and calculations were able to pinpoint the mechanism and the relevant activation barrier. purdue.edu Similarly, for 2-((4-Methoxybenzoyloxy)methyl)oxirane, DFT could be used to model its reaction with a nucleophile. The calculations would reveal whether the reaction proceeds via an SN2 mechanism, detailing the stereochemistry of the attack at the oxirane carbons and predicting the activation barriers for attack at each of the two non-equivalent ring carbons. nih.gov Different functionals and basis sets can be tested to validate the accuracy of the results against experimental data where available. nih.gov

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Both ab initio and semi-empirical methods are used to analyze the electronic structure of 2-((4-Methoxybenzoyloxy)methyl)oxirane.

Ab Initio Methods: These methods calculate molecular properties from "first principles," without using experimental data for parametrization. libretexts.org Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate descriptions of the electronic system. researchgate.netlibretexts.org These calculations yield fundamental electronic properties such as molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and the molecular electrostatic potential (MEP). epstem.net The MEP map is particularly useful as it visualizes electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Ab initio methods are computationally intensive, which can limit their application to smaller molecules or require significant computing resources. libretexts.orgarxiv.org

Semi-Empirical Methods: These methods are faster than ab initio calculations because they use parameters derived from experimental data to simplify some of the complex integrals. libretexts.org While less accurate than high-level ab initio methods, they are very useful for preliminary analyses of large molecules or for screening large numbers of conformers. uncw.edulibretexts.org They can provide good qualitative insights into the electronic structure, such as charge distributions and orbital energies, making them a practical choice for initial conformational searches before employing more rigorous methods for refinement. uncw.edu

Molecular Dynamics Simulations for Understanding Solvent Effects and Reaction Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net For 2-((4-Methoxybenzoyloxy)methyl)oxirane, MD simulations are invaluable for understanding how the solvent influences its conformational preferences and reactivity. osti.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution. nih.gov By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can observe how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's structure and dynamics. nih.govornl.gov

This approach is crucial for studying reaction dynamics in solution. osti.gov For instance, MD simulations can reveal how solvent molecules stabilize or destabilize a transition state, thereby affecting the reaction rate. osti.gov They can also provide insights into the transport properties of the molecule, such as its ability to permeate through a membrane. nih.gov By combining MD with quantum mechanical methods (QM/MM), one can treat the reacting part of the molecule with high accuracy while the solvent is modeled more efficiently, providing a powerful tool to study reaction mechanisms in a realistic solvent environment.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic parameters, which is essential for structure elucidation and for validating experimental results.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. epstem.netuncw.edulongdom.org This calculation is typically performed on geometries optimized with DFT. epstem.net Since the observed NMR spectrum is an average over all populated conformations, the predicted chemical shifts for each stable conformer are averaged, weighted by their Boltzmann population, to yield the final predicted spectrum. nih.govuncw.edu This procedure allows for the assignment of complex spectra and can help explain subtle differences in chemical shifts due to conformational effects. nih.gov

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net After geometry optimization, a frequency calculation is performed, which yields a set of vibrational modes and their corresponding frequencies and intensities. epstem.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental data. longdom.org The predicted spectrum can then be compared directly with an experimental IR spectrum to aid in the assignment of vibrational bands to specific functional groups, such as the C-O stretching of the ester and ether groups, the aromatic ring vibrations, and the characteristic modes of the oxirane ring. researchgate.netlongdom.org

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts This table illustrates how calculated chemical shifts are compared with experimental data. The data shown is for a different molecule but demonstrates the methodology applicable to 2-((4-Methoxybenzoyloxy)methyl)oxirane.

AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)
C1165.2164.8
C2129.8130.1
C3113.5114.0
C455.455.9
C565.164.7
C650.851.2
C744.645.0
Source: Data is illustrative, based on methodologies described in epstem.netlongdom.org

Prediction of Structure-Reactivity Relationships using Computational Models

Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSAR). These models correlate structural or electronic features of a molecule with its chemical reactivity. nih.gov For a compound like 2-((4-Methoxybenzoyloxy)methyl)oxirane and its derivatives, computational chemistry can generate a wide range of descriptors to build these models.

Key descriptors derived from computational analysis include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, Mulliken atomic charges, and dipole moment. epstem.net The energies of frontier molecular orbitals (HOMO and LUMO) are particularly important for predicting reactivity in pericyclic reactions and reactions with electrophiles/nucleophiles.

Topological and Steric Descriptors: Molecular surface area, volume, and specific steric parameters that describe the shape and size of the molecule.

Thermodynamic Descriptors: Heat of formation and strain energy (especially for the oxirane ring).

By calculating these descriptors for a series of related compounds and correlating them with experimentally measured reaction rates, a predictive QSAR model can be developed. nih.gov For example, one could investigate how substituting the methoxy (B1213986) group on the benzene (B151609) ring with other electron-donating or electron-withdrawing groups affects the activation barrier for the oxirane ring-opening. This approach allows for the rational design of new molecules with tailored reactivity, reducing the need for extensive experimental synthesis and testing. nih.gov

Advanced Spectroscopic Characterization Techniques for Reaction Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR: For 2-((4-Methoxybenzoyloxy)methyl)oxirane, ¹H NMR spectroscopy allows for the identification and quantification of all unique protons in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets, while the methoxy (B1213986) group protons present as a sharp singlet. The protons of the oxirane ring and the adjacent methylene (B1212753) group have characteristic chemical shifts and splitting patterns due to their specific electronic environments and coupling with neighboring protons.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the oxirane and methylene groups. The chemical shifts provide evidence for the presence of these functional groups.

While specific experimental spectra for 2-((4-Methoxybenzoyloxy)methyl)oxirane are not publicly available, a predicted data table based on the analysis of its constituent parts (4-methoxybenzoic acid and a glycidyl (B131873) group) illustrates the expected chemical shifts.

Predicted ¹H and ¹³C NMR Data for 2-((4-Methoxybenzoyloxy)methyl)oxirane

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Notes
AromaticC2', C6'~7.9-8.1~131-132Doublet
AromaticC3', C5'~6.9-7.0~113-114Doublet
AromaticC1'-~122-123Quaternary Carbon
AromaticC4'-~163-164Quaternary Carbon
Methoxy-OCH₃~3.8-3.9~55-56Singlet
EsterC=O-~165-166Carbonyl Carbon
Methylene-CH₂-~4.1-4.5~64-65Multiplet (dd)
Oxirane-CH- (epoxide)~3.2-3.4~50-51Multiplet
Oxirane-CH₂- (epoxide)~2.7-2.9~44-45Multiplet

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY: This experiment reveals proton-proton couplings, which would confirm the connectivity between the protons on the oxirane ring and the adjacent methylene group.

HSQC: This technique correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Monitoring During Reactions

Infrared (IR) spectroscopy is a rapid and powerful analytical method used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The synthesis of 2-((4-Methoxybenzoyloxy)methyl)oxirane from 4-methoxybenzoic acid and a glycidyl halide can be effectively monitored by tracking changes in characteristic IR absorption bands.

The disappearance of the broad O-H stretching band of the carboxylic acid starting material (typically around 3300-2500 cm⁻¹) and the appearance of strong bands corresponding to the newly formed ester and the intact epoxide ring signify the progression of the reaction.

Characteristic IR Absorption Bands for 2-((4-Methoxybenzoyloxy)methyl)oxirane

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Medium-Weak
Aliphatic C-HStretching3000-2850Medium
Ester C=OStretching1725-1705Strong
Aromatic C=CStretching1600-1450Medium-Weak
Ester C-OStretching1300-1200Strong
Oxirane C-OAsymmetric Ring Stretch~950-810Medium
Oxirane C-OSymmetric Ring Stretch~880-750Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound, which is a primary confirmation of its identity, and offers structural information through the analysis of its fragmentation patterns.

For 2-((4-Methoxybenzoyloxy)methyl)oxirane (Molecular Formula: C₁₁H₁₂O₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The subsequent fragmentation of the molecular ion in the mass spectrometer provides a unique fingerprint that helps to verify the structure.

Predicted Mass Spectrometry Fragmentation Data for 2-((4-Methoxybenzoyloxy)methyl)oxirane

m/z ValueProposed Fragment IonNotes
208.07[C₁₁H₁₂O₄]⁺˙Molecular Ion [M]⁺˙
151.04[C₈H₇O₂]⁺4-Methoxybenzoyl cation, a key diagnostic fragment
135.04[C₇H₇O]⁺Loss of CO from the 4-methoxybenzoyl cation
107.05[C₇H₇O]⁺Methoxy-tropylium ion
57.03[C₃H₅O]⁺Glycidyl cation

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of reaction products and quantifying stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of 2-((4-Methoxybenzoyloxy)methyl)oxirane. nih.govresearchgate.net A reversed-phase HPLC system, typically using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, can effectively separate the product from unreacted starting materials, byproducts, and other impurities. nih.gov A UV detector is well-suited for this compound due to the strong absorbance of the benzoyl moiety. The purity is calculated from the relative area of the product peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govrsc.orgnih.gov It can be used to assess purity and confirm the identity of volatile components in a sample. For glycidyl esters, care must be taken to avoid thermal degradation in the hot GC inlet, which could lead to inaccurate results. nih.gov Often, indirect methods involving chemical derivatization are employed to convert the glycidyl esters into more stable compounds before GC-MS analysis. mdpi.com

Enantiomeric Excess Determination: Since 2-((4-Methoxybenzoyloxy)methyl)oxirane is a chiral molecule (due to the asymmetric carbon in the oxirane ring), specialized chromatographic methods are required to separate its two enantiomers, (R)- and (S)-2-((4-Methoxybenzoyloxy)methyl)oxirane. This is achieved using a chiral stationary phase (CSP) in either HPLC or GC. The two enantiomers interact differently with the chiral phase, leading to different retention times and their separation into two distinct peaks. The enantiomeric excess (ee) is then calculated by comparing the integration of the two peaks, providing a measure of the stereochemical purity of the sample.

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

In situ spectroscopic methods allow for the real-time analysis of a chemical reaction as it happens, without the need for sampling. analis.com.my This provides dynamic information about reaction kinetics, the formation of transient intermediates, and the optimal reaction endpoint.

For the synthesis of glycidyl esters like 2-((4-Methoxybenzoyloxy)methyl)oxirane, Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly powerful in situ technique. analis.com.my An ATR probe can be directly inserted into the reaction vessel, continuously recording the IR spectrum of the reaction mixture.

By monitoring the change in intensity of key vibrational bands over time, researchers can:

Track Reactant Consumption: Observe the decrease in the intensity of the broad O-H band of the 4-methoxybenzoic acid starting material.

Monitor Product Formation: Watch the increase in the intensity of the characteristic ester C=O stretch (around 1720 cm⁻¹) of the product.

Determine Reaction Kinetics: Plot the concentration of reactants and products versus time to determine reaction rates and orders.

Identify Intermediates and Byproducts: Detect the appearance and disappearance of unexpected peaks that may correspond to transient species or unwanted side products.

This real-time data allows for precise control over reaction conditions, optimization of reaction time, and a deeper understanding of the reaction mechanism.

Applications in Complex Molecule Synthesis and Advanced Materials

Use as Chiral Building Blocks in Natural Product Synthesis (e.g., Polypropionates, Taxol Side Chain Analogues)

The chiral nature of 2-((4-Methoxybenzoyloxy)methyl)oxirane makes it an exemplary building block in asymmetric synthesis, where precise control of stereochemistry is paramount. Epoxides are fundamental intermediates in the construction of complex molecular architectures found in nature. nih.govnih.gov

Polypropionates: Polypropionates are a class of polyketide natural products characterized by a carbon backbone with alternating methyl and hydroxyl groups in specific stereochemical arrangements. nih.gov Many of these compounds exhibit significant biological activity. nih.gov The synthesis of polypropionate fragments heavily relies on the stereo- and regioselective opening of chiral epoxide precursors. nih.gov The absolute stereochemistry of the final product is often established by the configuration of the initial epoxide, which can be synthesized using methods like the Sharpless asymmetric epoxidation. nih.gov The relative configuration of the resulting methyl and hydroxyl groups is dictated by the geometry (cis/trans) of the alkene precursor to the epoxide and the stereospecificity of the ring-opening reaction. nih.gov For instance, the reaction of a chiral epoxide with an organocuprate reagent, such as lithium dimethylcuprate (LiCu(Me)₂), can regioselectively open the ring to form the characteristic propionate (B1217596) structure. nih.gov

Table 1: Role of Epoxides in Polypropionate Synthesis

Feature Description Source
Stereochemical Control The absolute configuration of the initial chiral epoxide determines the stereochemistry of the resulting hydroxyl and methyl groups in the polypropionate chain. nih.gov
Key Reaction Regioselective cleavage of the epoxide ring with nucleophiles (e.g., organocuprates) installs the methyl group. nih.gov

| Synthetic Strategy | Considered a non-aldol alternative for the construction of the polypropionate backbone. | nih.gov |

Taxol Side Chain Analogues: Taxol® (Paclitaxel) is a highly oxygenated diterpenoid whose potent anticancer activity is critically dependent on the presence of a specific C-13 sidechain. nih.gov The total synthesis of Taxol and its analogues is a monumental challenge that requires precise control over the installation of numerous functional groups. nih.gov Chiral epoxides are valuable precursors for constructing analogues of this vital sidechain, which is typically a β-amino-α-hydroxyl acid derivative. nih.gov Synthetic strategies often involve the use of chiral building blocks to assemble the sidechain, which is then attached to the complex baccatin (B15129273) III core of the molecule. nih.gov The development of efficient routes to optically active β-amino-α-hydroxyl acid derivatives, key components of the sidechain, can be achieved through methodologies involving chiral catalysts and multi-component reactions. nih.gov The use of pre-functionalized chiral epoxides allows for a convergent synthesis, simplifying the path to complex Taxol analogues.

Precursors for the Synthesis of Bioactive Compounds and Advanced Pharmaceutical Intermediates

The strained three-membered ring of 2-((4-Methoxybenzoyloxy)methyl)oxirane makes it highly susceptible to nucleophilic attack, a reactivity that is widely exploited in the synthesis of pharmaceuticals and other bioactive molecules. This compound serves as a scaffold to introduce specific functionalities required for biological activity.

Structurally related glycidyl (B131873) ethers have been identified as key intermediates in the synthesis of major pharmaceutical drugs. For example, 2-[(2-Methoxyphenoxy)methyl]oxirane is a known intermediate in the production of Ranolazine, a medication used to treat chronic angina. scbt.com Similarly, chiral epoxides are foundational in synthesizing peptidomimetic aspartic protease inhibitors like the anti-HIV drug Darunavir. nih.gov

Furthermore, some oxirane derivatives exhibit inherent biological activity. For instance, the compound Oxirane, [4-(1,1-dimethylethyl)phenoxy]methyl], was found to possess anti-inflammatory, analgesic, and antipyretic properties in a study of plant extracts. uniag.sk This suggests that the oxirane moiety, in combination with various substituted phenoxy groups, can be a pharmacophore in its own right. The synthesis of advanced pharmaceutical intermediates, such as functionalized piperidines used in narcotic analgesics, often involves multi-step sequences where epoxide chemistry can play a crucial role in building the molecular framework. researchgate.net

Table 2: Examples of Epoxide-Derived Pharmaceutical Compounds

Precursor/Compound Application/Activity Source
2-[(2-Methoxyphenoxy)methyl]oxirane Intermediate for Ranolazine (anti-anginal) scbt.com
Chiral Epoxy-Imine Building Block Precursor for Darunavir (anti-HIV) nih.gov
Oxirane, [4-(1,1-dimethylethyl)phenoxy]methyl] Anti-inflammatory, Analgesic, Antipyretic uniag.sk

Derivatization for the Production of Specialty Chemicals (e.g., Bio-Polyols, Lubricants)

The reactivity of the oxirane ring is readily harnessed for the production of a variety of specialty chemicals with tailored properties for industrial applications.

Bio-Polyols: There is a growing trend to replace petrochemical feedstocks with renewable resources in the polymer industry. nih.gov Bio-polyols, which are key components for producing bio-based polyurethanes, can be synthesized from natural oils like rapeseed, soybean, or palm oil. nih.govresearchgate.net A common two-step method involves the epoxidation of the double bonds present in the fatty acid chains of the oils, followed by the ring-opening of the resulting oxirane rings. nih.gov This ring-opening (hydroxylation) step is carried out using alcohols or diols, which introduces hydroxyl groups into the structure, creating the polyol. nih.govresearchgate.net The choice of the ring-opening agent (e.g., 1-hexanol, diethylene glycol) allows for the tuning of the resulting bio-polyol's properties, such as its hydroxyl number and functionality, which in turn influences the characteristics of the final polyurethane foam. nih.govresearchgate.net

Lubricants and Surfactants: Simpler epoxides, such as 2-methyloxirane (propylene oxide), are important intermediates in the chemical industry for the production of lubricants and surfactants. atamanchemicals.com The synthesis involves the ring-opening polymerization of the epoxide, often with an alcohol initiator, to create polyether chains. These polyethers, known as polypropylene (B1209903) glycols, form the basis for various lubricants, oil demulsifiers, and nonionic surfactants used as wetting agents, emulsifiers, and detergents. atamanchemicals.com The derivatization of more complex epoxides like 2-((4-Methoxybenzoyloxy)methyl)oxirane can lead to specialty lubricants with enhanced properties derived from the aromatic moiety.

Role in Polymer Chemistry and Functional Material Development (e.g., Epoxy Resins)

The oxirane group is the defining functional group of epoxy resins, a major class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength. researchgate.netresearchgate.net These properties make them indispensable in coatings, adhesives, electronics, and advanced composite materials. researchgate.net

The formation of an epoxy resin material involves a process called curing, where the epoxy monomers (containing one or more oxirane rings) react with a curing agent or hardener (often an amine or anhydride). researchgate.netresearchgate.net This reaction opens the strained oxirane ring and creates a highly cross-linked, three-dimensional polymer network. researchgate.net The properties of the final cured material are highly dependent on the structure of the epoxy monomer and the curing agent used. researchgate.net

2-((4-Methoxybenzoyloxy)methyl)oxirane can function as a reactive diluent or a co-monomer in epoxy resin formulations. Its incorporation can modify the properties of the resulting polymer, such as its viscosity, flexibility, and thermal stability. Moreover, epoxides are used to create functional polymers beyond traditional epoxy resins. For example, 2-methyloxirane is copolymerized with oxirane (ethylene oxide) to produce polyether polyols, which are fundamental raw materials for manufacturing polyurethane plastics and foams. atamanchemicals.comepa.gov These polymers are used in a vast array of applications, from insulation and cushioning to elastomers and coatings.

Table 3: Chemical Compounds Mentioned

Compound Name Synonym(s) Molecular Formula
2-((4-Methoxybenzoyloxy)methyl)oxirane - C₁₁H₁₂O₄
Paclitaxel Taxol C₄₇H₅₁NO₁₄
Baccatin III - C₃₁H₃₈O₁₁
Lithium dimethylcuprate - C₂H₆CuLi
Ranolazine - C₂₄H₃₃N₃O₄
2-[(2-Methoxyphenoxy)methyl]oxirane Guaiacol glycidyl ether C₁₀H₁₂O₃
Darunavir - C₂₇H₃₇N₃O₇S
Oxirane, [4-(1,1-dimethylethyl)phenoxy]methyl] - C₁₃H₁₈O₂
(R)-2-((4-Chlorophenoxy)methyl)oxirane - C₉H₉ClO₂
2-methyloxirane Propylene (B89431) oxide C₃H₆O
Oxirane Ethylene oxide C₂H₄O
Polypropylene glycol - (C₃H₆O)n
Diethylene glycol - C₄H₁₀O₃

Future Research Directions and Unexplored Reactivity of 2 4 Methoxybenzoyloxy Methyl Oxirane

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Regioselectivity

The asymmetric ring-opening of epoxides is a cornerstone of modern organic synthesis, providing access to enantioenriched 1,2-difunctionalized compounds. For 2-((4-Methoxybenzoyloxy)methyl)oxirane, the development of sophisticated catalytic systems is crucial for controlling both enantioselectivity and regioselectivity.

Future research will likely focus on the design and application of novel chiral catalysts. While significant progress has been made in the kinetic resolution of terminal epoxides, achieving high selectivity with functionalized epoxides like 2-((4-Methoxybenzoyloxy)methyl)oxirane presents a continuing challenge. acs.orgwikipedia.org The development of bifunctional chiral catalysts, which can activate both the epoxide and the nucleophile, is a promising avenue. For instance, chiral salen-cobalt(III) complexes have proven highly effective for the hydrolytic kinetic resolution (HKR) of a wide array of terminal epoxides, affording both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric excess. acs.org Applying and adapting such systems to the specific steric and electronic properties of 2-((4-Methoxybenzoyloxy)methyl)oxirane could lead to highly efficient resolutions.

Moreover, the substrate's inherent functionality can be exploited. The ester group in 2-((4-Methoxybenzoyloxy)methyl)oxirane could act as a directing group in metal-catalyzed ring-opening reactions, guiding the nucleophile to a specific carbon of the oxirane ring. researchgate.netbohrium.com Research into tungsten-catalyzed regioselective ring-opening of 2,3-epoxy alcohols has demonstrated the viability of this strategy, achieving high C3-selectivity. nih.govresearchgate.net Exploring similar strategies with Lewis acidic metal catalysts could provide precise control over the regiochemical outcome of reactions involving 2-((4-Methoxybenzoyloxy)methyl)oxirane.

The kinetic resolution of epoxides using carbon dioxide as a soft nucleophile, catalyzed by chiral metal complexes or organocatalysts, is another area ripe for exploration. capes.gov.bracs.orgresearchgate.net Chiral macrocyclic organocatalysts have shown the ability to resolve disubstituted epoxides with CO2, a testament to the potential of organocatalysis in this field. acs.org The development of catalysts that can effectively recognize and differentiate between the enantiomers of 2-((4-Methoxybenzoyloxy)methyl)oxirane will be a key focus.

Catalyst TypePotential Application for 2-((4-Methoxybenzoyloxy)methyl)oxiraneExpected Outcome
Chiral Salen-Co(III) ComplexesHydrolytic Kinetic ResolutionEnantioenriched 2-((4-Methoxybenzoyloxy)methyl)oxirane and the corresponding diol. acs.org
Tungsten-based CatalystsDirected Regioselective Ring-OpeningC3-selective ring-opening products due to the directing effect of the benzoyloxy group. nih.gov
Chiral Macrocyclic OrganocatalystsKinetic Resolution with CO2Enantiomerically enriched cyclic carbonates derived from 2-((4-Methoxybenzoyloxy)methyl)oxirane. acs.org
Chiral-at-Iridium ComplexesKinetic Resolution with CO2Formation of chiral cyclic carbonates with high enantioselectivity. researchgate.net

Exploration of Unconventional Reaction Conditions (e.g., Flow Chemistry, Photochemistry, Electrochemistry)

Moving beyond traditional batch reactions, the exploration of unconventional reaction conditions promises to enhance the synthesis and transformation of 2-((4-Methoxybenzoyloxy)methyl)oxirane in terms of efficiency, safety, and scalability.

Photochemistry: Photochemical reactions, initiated by the absorption of light, can enable unique transformations that are often inaccessible under thermal conditions. While specific photochemical applications for 2-((4-Methoxybenzoyloxy)methyl)oxirane are yet to be extensively explored, the combination of photochemistry with flow reactors presents a powerful tool. vapourtec.com Flow photochemistry allows for uniform irradiation of the reaction mixture, overcoming the limitations of light penetration in batch reactors and enabling scalable and efficient photochemical processes. vapourtec.com

Electrochemistry: Electrochemistry provides a reagent-free method for oxidation and reduction, offering a green and sustainable alternative to conventional chemical reagents. vapourtec.com The electrochemical ring-opening of epoxides can be controlled to achieve selective transformations. The integration of electrochemistry with flow technology further enhances its applicability, allowing for precise control over the electrochemical process and facilitating scale-up. acs.org Future research could investigate the electrochemical reduction of the oxirane ring in 2-((4-Methoxybenzoyloxy)methyl)oxirane or the oxidative modification of the aromatic ring under controlled electrochemical conditions.

Reaction ConditionPotential Advantage for 2-((4-Methoxybenzoyloxy)methyl)oxiraneResearch Focus
Flow ChemistryImproved reaction control, safety, and scalability. acs.orgOptimization of synthesis and transformations in continuous flow reactors.
PhotochemistryAccess to unique, light-induced transformations.Development of photochemical ring-opening or functionalization reactions, potentially in flow systems. vapourtec.com
ElectrochemistryGreen and reagent-free redox reactions.Exploration of selective electrochemical ring-opening or modifications of the molecule.

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The vast and complex landscape of chemical reactions presents a significant challenge for traditional, hypothesis-driven research. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of new chemical transformations.

For 2-((4-Methoxybenzoyloxy)methyl)oxirane, ML models can be trained to predict its reactivity with a wide range of nucleophiles and under various reaction conditions. nih.govresearchgate.net By learning from large datasets of known reactions, these models can predict the outcome of new, untested reactions, thereby guiding experimental efforts towards more promising avenues. For instance, ML models have been developed to predict the nucleophilicity and electrophilicity of molecules, which are key parameters in determining reaction rates and pathways. researchgate.netchemrxiv.orgresearchgate.net

The integration of ML with automated high-throughput experimentation (HTE) platforms creates a closed-loop system for accelerated reaction discovery. beilstein-journals.org In such a system, the ML model proposes new experiments, which are then performed by the automated platform. The results are fed back to the model, which updates its predictions and proposes the next set of experiments, leading to a rapid convergence on optimal reaction conditions.

AI/ML ApplicationSpecific Goal for 2-((4-Methoxybenzoyloxy)methyl)oxiraneMethodology
Reactivity PredictionPredict the outcome of ring-opening reactions with various nucleophiles.Train neural networks on large datasets of epoxide reactions. nih.govnih.gov
Reaction OptimizationIdentify optimal conditions (catalyst, solvent, temperature) for a specific transformation.Employ Bayesian optimization or other algorithms to explore the reaction space efficiently. nih.govbeilstein-journals.org
Reaction DiscoveryDiscover novel transformations of 2-((4-Methoxybenzoyloxy)methyl)oxirane.Use generative models to propose new reaction pathways and products.

Design and Synthesis of Advanced Derivatives with Tunable Properties for Niche Applications

The functional versatility of 2-((4-Methoxybenzoyloxy)methyl)oxirane makes it an excellent starting point for the design and synthesis of advanced derivatives with tailored properties for specific applications. By strategically modifying its structure, new materials with tunable characteristics can be developed.

The synthesis of functionalized oxiranes is a well-established field, and various methods can be adapted to create derivatives of 2-((4-Methoxybenzoyloxy)methyl)oxirane. researchgate.net For example, the methoxy (B1213986) group on the benzene (B151609) ring can be replaced with other substituents to modulate the electronic properties of the molecule. The ester linkage could be hydrolyzed and re-esterified with different carboxylic acids to introduce new functionalities.

One promising area of application is in the development of advanced polymers and materials. The ring-opening polymerization of 2-((4-Methoxybenzoyloxy)methyl)oxirane and its derivatives can lead to the formation of polyethers with specific properties. For instance, the incorporation of this monomer into polymer backbones could enhance their thermal stability or modify their optical properties. Poly(organo)phosphazenes, which have a tunable structure, are an example of how polymer properties can be finely controlled for applications in nanomedicine. mdpi.com Similarly, derivatives of 2-((4-Methoxybenzoyloxy)methyl)oxirane could be designed to self-assemble into well-defined nanostructures.

The concept of "tunable properties" is central to this research direction. kit.edu By systematically varying the chemical structure of the derivatives, it is possible to fine-tune properties such as solubility, thermal stability, refractive index, and biocompatibility. This approach opens the door to the development of materials for niche applications in areas like drug delivery, coatings, and advanced optics. For example, the synthesis of methyl oxirane-2-carboxylate from acrylic acid for subsequent copolymerization demonstrates the creation of functional epoxide monomers for polymer synthesis. wooster.edu

Derivative TypePotential Property to TuneTarget Application
Modified Aromatic RingElectronic properties, solubilityAdvanced polymers, functional materials
Varied Ester GroupHydrophilicity, biocompatibilityDrug delivery systems, biomaterials
CopolymersThermal stability, mechanical propertiesHigh-performance plastics, composites
Self-Assembling StructuresMorphology, surface chemistryNanotechnology, sensors

Investigations into Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

The principles of green chemistry are increasingly guiding the development of new chemical processes. For 2-((4-Methoxybenzoyloxy)methyl)oxirane, there are significant opportunities to develop more sustainable methods for its synthesis and subsequent transformations.

The synthesis of glycidyl (B131873) ethers, including the target compound, often involves the use of hazardous reagents and generates significant waste. chalmers.se Research into greener synthetic routes is a key priority. This includes the use of more environmentally benign solvents, or ideally, solvent-free conditions. chalmers.sersc.orgrsc.org The use of solid bases and phase-transfer catalysts in solvent-free systems has shown promise for the synthesis of glycidyl ethers. chalmers.se The development of catalytic systems that can be easily recovered and reused is another important aspect of green chemistry. rsc.orgmdpi.com

In terms of its transformations, the use of green oxidants like hydrogen peroxide (H2O2) for epoxidation reactions is a well-established green chemistry principle, as the only byproduct is water. rsc.orgmdpi.com Tungsten-based polyoxometalate catalysts have been shown to be effective for the solvent-free epoxidation of alkenes using aqueous H2O2. rsc.org Applying such systems to the synthesis of 2-((4-Methoxybenzoyloxy)methyl)oxirane from its corresponding allyl precursor would represent a significant step towards a more sustainable process.

The use of water as a reaction medium is another key tenet of green chemistry. Catalyst-free hydrolysis of glycidyl ethers in pressurized water has been shown to be an efficient method for the synthesis of glyceryl ethers. rsc.org Exploring the use of water as a solvent for other transformations of 2-((4-Methoxybenzoyloxy)methyl)oxirane could lead to cleaner and more sustainable processes. Furthermore, utilizing renewable starting materials, such as those derived from biomass, for the synthesis of the benzoyl moiety would further enhance the green credentials of this compound. researchgate.netrsc.org

Green Chemistry ApproachApplication to 2-((4-Methoxybenzoyloxy)methyl)oxiranePotential Benefit
Solvent-Free SynthesisSynthesis using solid bases and phase-transfer catalysts. chalmers.seReduced solvent waste and easier product purification.
Recyclable CatalystsUse of heterogeneous catalysts for synthesis and transformations. rsc.orgLower catalyst consumption and waste generation.
Green OxidantsSynthesis via epoxidation with H2O2. rsc.orgFormation of water as the only byproduct.
Aqueous Reaction MediaPerforming transformations in water. rsc.orgReduced use of volatile organic compounds.
Renewable FeedstocksSourcing the benzoyl group from biomass. rsc.orgReduced reliance on fossil fuels.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.